molecular formula C13H15NS B12887612 3-Ethyl-5,8-dimethylquinoline-2-thiol

3-Ethyl-5,8-dimethylquinoline-2-thiol

Cat. No.: B12887612
M. Wt: 217.33 g/mol
InChI Key: BKNKTQJFMZPDAW-UHFFFAOYSA-N
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Description

3-Ethyl-5,8-dimethylquinoline-2-thiol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a thiol group (-SH) attached to the quinoline ring, which imparts unique chemical properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,8-dimethylquinoline-2-thiol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with ethyl acetoacetate in the presence of a catalyst can yield the desired quinoline derivative. The reaction conditions typically involve heating the mixture under reflux with an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial methods may also incorporate green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,8-dimethylquinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Dihydroquinoline derivatives

    Substitution: Thioethers, thioesters

Scientific Research Applications

3-Ethyl-5,8-dimethylquinoline-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s thiol group allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5,8-dimethylquinoline-2-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline ring structure also allows the compound to intercalate with DNA, disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5,7-dimethylquinoline-2-thiol
  • 3-Ethyl-7,8-dimethylquinoline-2-thiol
  • 2,5-Dimethyl-3-(2-methylbutyl)-pyrazine

Uniqueness

3-Ethyl-5,8-dimethylquinoline-2-thiol is unique due to the specific positioning of its ethyl and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the thiol group also distinguishes it from other quinoline derivatives, providing unique opportunities for chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

3-ethyl-5,8-dimethyl-1H-quinoline-2-thione

InChI

InChI=1S/C13H15NS/c1-4-10-7-11-8(2)5-6-9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

BKNKTQJFMZPDAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC(=C2NC1=S)C)C

Origin of Product

United States

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